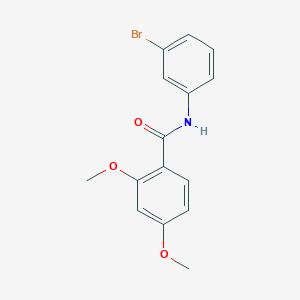

N-(3-bromophenyl)-2,4-dimethoxybenzamide

Descripción

N-(3-Bromophenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group attached to a 3-bromophenylamine moiety. The bromine atom at the meta position of the phenyl ring and the methoxy groups at the 2- and 4-positions of the benzamide core contribute to its unique electronic and steric properties. This compound is typically synthesized via coupling reactions between 2,4-dimethoxybenzoyl chloride and 3-bromoaniline derivatives under basic conditions . Its structural features make it a candidate for pharmaceutical and materials science research, particularly in studies involving halogen bonding, solubility modulation, and biological activity profiling.

Propiedades

Fórmula molecular |

C15H14BrNO3 |

|---|---|

Peso molecular |

336.18 g/mol |

Nombre IUPAC |

N-(3-bromophenyl)-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C15H14BrNO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |

Clave InChI |

HPIGANCDGIROAH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC |

SMILES canónico |

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-bromophenyl)-2,4-dimethoxybenzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Effects on Electronic and Physical Properties

Key Observations :

- Methoxy Positioning : 2,4-Dimethoxy substitution (as in the target compound) creates a planar benzamide core, whereas 3,4,5-trimethoxy derivatives (e.g., ) introduce higher symmetry and solubility .

- Electron-Withdrawing Groups : The trifluoromethyl group in significantly lowers electron density on the aryl ring, altering reactivity in electrophilic substitution reactions compared to bromine .

Key Observations :

- Antiparasitic Activity: The 4-chlorophenyl analog (Compound 39) demonstrates potent activity against Trypanosoma brucei, suggesting halogenated benzamides are viable leads for antiparasitic drug development .

- Receptor Binding : Tropane-derived dimethoxybenzamides () show high affinity for dopamine receptors, indicating that methoxy positioning (2,4 vs. 2,3) fine-tunes receptor selectivity .

- Natural vs. Synthetic : Naturally occurring dimethoxybenzamides () exhibit bioactivity, but synthetic derivatives often have enhanced potency due to tailored substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.